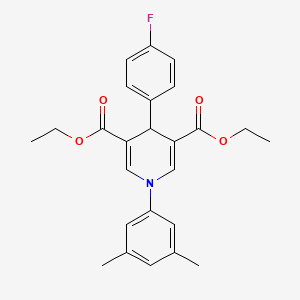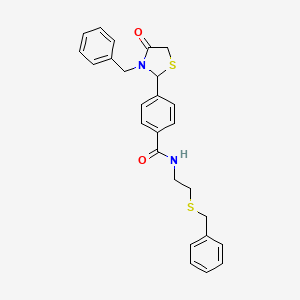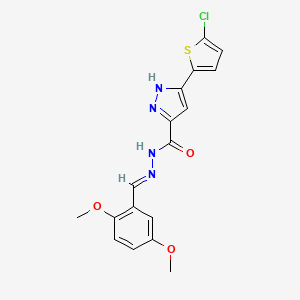![molecular formula C17H16ClN5O3 B11647461 2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B11647461.png)
2-(1H-benzotriazol-1-yl)-N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzotriazole moiety, a hydrazide linkage, and a substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)propanehydrazide with 3-chloro-4-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzotriazole and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, enhancing the compound’s versatility in different applications.
科学的研究の応用
2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activity and other biochemical processes. The hydrazide linkage and substituted phenyl group contribute to the compound’s ability to modulate various biological pathways, making it a valuable tool in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)acetate
- 2-benzotriazol-1-yl-acetic acid (2-chloro-benzylidene)-hydrazide
- 2-benzotriazol-1-yl-acetic acid (2,4-dichloro-benzylidene)-hydrazide
Uniqueness
Compared to similar compounds, 2-(1H-benzotriazol-1-yl)-N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups. The presence of the benzotriazole moiety, hydrazide linkage, and substituted phenyl group provides a distinct set of chemical properties and reactivity, making it a versatile and valuable compound in various scientific research applications.
特性
分子式 |
C17H16ClN5O3 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
2-(benzotriazol-1-yl)-N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-10(23-14-6-4-3-5-13(14)20-22-23)17(25)21-19-9-11-7-12(18)16(24)15(8-11)26-2/h3-10,24H,1-2H3,(H,21,25)/b19-9+ |
InChIキー |
FYNUOOJGCCFBDP-DJKKODMXSA-N |
異性体SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2 |
正規SMILES |
CC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11647381.png)
![7-methyl-N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11647387.png)
![methyl (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11647392.png)


![2-(benzotriazol-1-yl)-N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B11647406.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647409.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11647426.png)
![(6Z)-5-imino-6-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647428.png)
![Propan-2-yl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11647431.png)

![3-[5-(2-Carboxyphenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11647451.png)
![1-[(3-Bromophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-bromobenzoate](/img/structure/B11647456.png)
![(5E)-5-{2-[2-(3,4-dimethylphenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11647459.png)
